

ATTO 633 Fluorophore: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	ATTO 633	
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An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the **ATTO 633** fluorophore, a high-performance fluorescent dye widely utilized in various life science and drug development applications. It covers the core chemical and photophysical properties, provides detailed experimental protocols for its use, and presents key information in a structured format for easy reference.

Core Characteristics of ATTO 633

ATTO 633 is a fluorescent label belonging to a new generation of dyes for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] These features make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1] [2]

Chemical Properties: **ATTO 633** is a cationic dye that, after conjugation to a substrate, carries a net positive charge of +1.[1][2] It is described as being moderately hydrophilic and exhibits good solubility in polar solvents.[3] A notable characteristic of **ATTO 633** is that its absorption and fluorescence are independent of pH in the range of 2 to 11, which is the typical range for most biological applications.[1][2] The dye is based on a rhodamine structure.[4]



Photophysical Properties: The key photophysical parameters of **ATTO 633** are summarized in the table below. These properties make it an excellent choice for excitation with common laser lines, such as the 633 nm HeNe laser or a 635 nm diode laser.

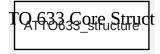
Quantitative Data Summary

The photophysical properties of the **ATTO 633** fluorophore are critical for its application in sensitive fluorescence-based assays. The following table summarizes the key quantitative data for this dye.

Property	Value	Reference(s)
Maximum Excitation Wavelength (λex)	629 nm	[1][3]
Maximum Emission Wavelength (λem)	657 nm	[1][3]
Molar Extinction Coefficient (εmax)	1.3 x 10 ⁵ cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φf)	0.64	[1][3]
Fluorescence Lifetime (τfl)	3.2 - 3.3 ns	[1][3]
Molecular Weight (Free Acid)	~652.2 g/mol	[3]

Chemical Structure

The core structure of the **ATTO 633** fluorophore is depicted below. This is often functionalized with reactive groups to enable covalent labeling of biomolecules.



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Caption: Chemical structure of the **ATTO 633** core molecule.



Commonly, **ATTO 633** is available with various reactive moieties to facilitate conjugation to different functional groups on target molecules. The structures of some of these derivatives are shown below.

ATTO 633 Derivatives zide

ATTO633_Maleimide

ATTO633_NHS

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Caption: Chemical structures of common ATTO 633 derivatives.

Experimental Protocols

This section provides detailed methodologies for common applications of the **ATTO 633** fluorophore.

Protein Labeling with ATTO 633 NHS Ester

This protocol describes the covalent labeling of proteins, such as antibodies, using the N-hydroxysuccinimide (NHS) ester derivative of **ATTO 633**, which reacts with primary amines.[3] [5][6]

Materials:

- Protein to be labeled (e.g., IgG antibody)
- ATTO 633 NHS ester
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Bicarbonate buffer (0.1 M, pH 8.3)



- Phosphate-buffered saline (PBS), pH 7.4
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation:
 - Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[3] Protein concentrations below this may decrease labeling efficiency.[3]
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the protein against PBS.[3]
- Dye Preparation:
 - Immediately before use, dissolve the ATTO 633 NHS ester in DMF or DMSO to a concentration of 2 mg/mL.[3]
- Conjugation Reaction:
 - For antibodies, a molar excess of 4:1 (dye:protein) is recommended.[3] This may be increased up to 15:1 to achieve a higher degree of labeling.[3] The optimal ratio should be determined empirically for each protein.[3]
 - Add the calculated volume of the dye solution to the protein solution while gently stirring.
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]
- Purification:
 - Separate the labeled protein from unreacted dye using a gel filtration column preequilibrated with PBS.[3][6]
 - The first colored, fluorescent band to elute is the labeled protein conjugate.





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Caption: Workflow for labeling proteins with ATTO 633 NHS ester.

F-Actin Staining with ATTO 633-Phalloidin

This protocol outlines the procedure for staining filamentous actin (F-actin) in fixed cells using a phalloidin conjugate of **ATTO 633**.[1][7][8][9]

Materials:

- ATTO 633-Phalloidin
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Formaldehyde (3-4% in PBS)
- Triton X-100 (0.1% in PBS)
- Bovine Serum Albumin (BSA) (1% in PBS, optional)

Procedure:

- Stock Solution Preparation:
 - \circ Dissolve the lyophilized **ATTO 633**-phalloidin in 500 μL of methanol to create a stock solution.[1] Store at -20°C.
- Cell Fixation and Permeabilization:



- Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.[9]
- Wash the cells 2-3 times with PBS.[9]
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[9]
- Wash the cells 2-3 times with PBS.[9]
- Staining:
 - Optional: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
 - Dilute the ATTO 633-phalloidin stock solution in PBS. A common starting point is to add
 20-30 μL of the stock to 1 mL of PBS.[1]
 - Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[9]
- Washing and Imaging:
 - Wash the cells 2-3 times with PBS.[9]
 - The cells are now ready for imaging.



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Caption: Workflow for F-actin staining with ATTO 633-phalloidin.

Immunofluorescence for STED Microscopy

This is a general protocol for indirect immunofluorescence using an **ATTO 633**-conjugated secondary antibody, optimized for Stimulated Emission Depletion (STED) microscopy.

Materials:



- Cells grown on coverslips
- Primary antibody specific to the target protein
- ATTO 633-conjugated secondary antibody
- Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Mounting medium suitable for STED (e.g., ProLong Diamond)

Procedure:

- · Cell Culture and Fixation:
 - Culture cells on high-quality glass coverslips (#1.5H) to 50-80% confluency.
 - Fix the cells using an appropriate method for the target antigen (e.g., ice-cold methanol for 5-10 minutes at -20°C or 4% PFA for 15 minutes at room temperature).
 - Wash the coverslips three times with PBS.
- Permeabilization and Blocking:
 - If using a PFA fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
 - Wash three times with PBS.
 - Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.



- Wash three times with PBS for 5 minutes each.
- Incubate with the ATTO 633-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark. For STED, it is often beneficial to use a higher concentration of the secondary antibody than for conventional microscopy to ensure dense labeling.[10]
- Wash three times with PBS for 5 minutes each in the dark.
- Mounting:
 - Briefly rinse the coverslip in deionized water.
 - Mount the coverslip onto a microscope slide with a drop of STED-compatible mounting medium.
 - Allow the mounting medium to cure according to the manufacturer's instructions before imaging.



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Caption: General workflow for immunofluorescence with STED microscopy.

Flow Cytometry using ATTO 633-Streptavidin

This protocol describes the use of **ATTO 633**-conjugated streptavidin for the detection of biotinylated primary antibodies in flow cytometry.[11][12]

Materials:

- Cell suspension
- Biotinylated primary antibody
- ATTO 633-streptavidin



• Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

- Stock Solution Preparation:
 - Prepare a 1 mg/mL stock solution of ATTO 633-streptavidin in distilled water.[11] This can be stored at 2-6°C for several months or frozen in aliquots.[11]
- Cell Staining (Two-Step Protocol):
 - Wash cells with staining buffer and resuspend to the desired concentration.
 - Incubate the cells with the biotinylated primary antibody at the optimal concentration for 30 minutes on ice, protected from light.
 - Wash the cells twice with staining buffer.
 - Incubate the cells with ATTO 633-streptavidin (typically 1-10 μg/mL, but should be titrated)
 for 30 minutes on ice, protected from light.[11]
 - Wash the cells twice with staining buffer.
 - Resuspend the cells in staining buffer for analysis on a flow cytometer.



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Caption: Workflow for flow cytometry using **ATTO 633**-streptavidin.

Applications

ATTO 633 is a versatile fluorophore with a broad range of applications in biological research and diagnostics. Its key applications include:



- Super-Resolution Microscopy (STED, SIM): The high photostability and brightness of ATTO
 633 make it an excellent choice for super-resolution imaging techniques, enabling the visualization of cellular structures with nanoscale resolution.[1][2]
- Single-Molecule Detection: Its high quantum yield and photostability are advantageous for the detection and tracking of individual molecules.[1][2]
- Flow Cytometry (FACS): **ATTO 633** is well-suited for multicolor flow cytometry due to its excitation in the red region of the spectrum, which minimizes autofluorescence from cells.[1] [2][13]
- Fluorescence In-Situ Hybridization (FISH): It can be used to label nucleic acid probes for the detection of specific DNA or RNA sequences within cells.[1][2]
- Immunofluorescence and Immunohistochemistry: As a bright and stable fluorophore, it is widely used for labeling antibodies to visualize the distribution of proteins in cells and tissues.[13]

Conclusion

ATTO 633 is a robust and versatile red-emitting fluorophore with exceptional photophysical properties. Its high brightness, photostability, and pH-insensitivity make it a reliable tool for a wide array of advanced fluorescence-based applications. The availability of various reactive derivatives allows for straightforward conjugation to a diverse range of biomolecules, empowering researchers in their exploration of complex biological systems.

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